molecular formula C15H26O2 B081336 3,5,7,10-Tetramethylundec-9-ene-4,6-dione CAS No. 13851-08-6

3,5,7,10-Tetramethylundec-9-ene-4,6-dione

Cat. No. B081336
CAS RN: 13851-08-6
M. Wt: 238.37 g/mol
InChI Key: BZBFBQMTXDLSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,7,10-Tetramethylundec-9-ene-4,6-dione, also known as TOD, is a key intermediate in the synthesis of Vitamin E. It is a yellow crystalline solid that is highly reactive and has a unique chemical structure. TOD has been the subject of scientific research due to its potential applications in the field of medicine, specifically in the treatment of diseases related to oxidative stress.

Mechanism Of Action

3,5,7,10-Tetramethylundec-9-ene-4,6-dione's antioxidant properties are due to its ability to scavenge ROS and neutralize their harmful effects. 3,5,7,10-Tetramethylundec-9-ene-4,6-dione has been shown to be particularly effective in scavenging hydroxyl radicals, which are highly reactive and can cause significant damage to cells. Additionally, 3,5,7,10-Tetramethylundec-9-ene-4,6-dione has been shown to inhibit lipid peroxidation, which is a process that occurs when ROS attack and damage the lipids in cell membranes.

Biochemical And Physiological Effects

3,5,7,10-Tetramethylundec-9-ene-4,6-dione has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3,5,7,10-Tetramethylundec-9-ene-4,6-dione can protect cells against oxidative stress, reduce inflammation, and improve mitochondrial function. Additionally, 3,5,7,10-Tetramethylundec-9-ene-4,6-dione has been shown to have a positive effect on cognitive function and memory.

Advantages And Limitations For Lab Experiments

One advantage of using 3,5,7,10-Tetramethylundec-9-ene-4,6-dione in lab experiments is its high reactivity, which makes it a useful intermediate in the synthesis of other compounds. Additionally, 3,5,7,10-Tetramethylundec-9-ene-4,6-dione's antioxidant properties make it a useful tool for studying the effects of oxidative stress on cells. However, 3,5,7,10-Tetramethylundec-9-ene-4,6-dione's high reactivity also makes it difficult to handle and store, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 3,5,7,10-Tetramethylundec-9-ene-4,6-dione. One area of interest is the development of new synthetic methods for 3,5,7,10-Tetramethylundec-9-ene-4,6-dione that are more efficient and environmentally friendly. Additionally, there is potential for 3,5,7,10-Tetramethylundec-9-ene-4,6-dione to be used in the development of new drugs for the treatment of diseases related to oxidative stress. Further research is needed to fully understand the biochemical and physiological effects of 3,5,7,10-Tetramethylundec-9-ene-4,6-dione and its potential applications in the field of medicine.

Synthesis Methods

3,5,7,10-Tetramethylundec-9-ene-4,6-dione is primarily synthesized through the reaction of 3,5,7,10-tetramethylundec-2-ene-1,11-diol with a variety of oxidizing agents. The most common oxidizing agents used in the synthesis of 3,5,7,10-Tetramethylundec-9-ene-4,6-dione are chromium trioxide, potassium permanganate, and lead tetraacetate. The reaction is typically carried out in a solvent such as acetone or acetic acid.

Scientific Research Applications

3,5,7,10-Tetramethylundec-9-ene-4,6-dione has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that 3,5,7,10-Tetramethylundec-9-ene-4,6-dione has antioxidant properties, which can help protect cells against oxidative stress. Oxidative stress is a process that occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. This imbalance can lead to cell damage and has been linked to a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

13851-08-6

Product Name

3,5,7,10-Tetramethylundec-9-ene-4,6-dione

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

3,5,7,10-tetramethylundec-9-ene-4,6-dione

InChI

InChI=1S/C15H26O2/c1-7-11(4)14(16)13(6)15(17)12(5)9-8-10(2)3/h8,11-13H,7,9H2,1-6H3

InChI Key

BZBFBQMTXDLSPW-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)C(C)C(=O)C(C)CC=C(C)C

Canonical SMILES

CCC(C)C(=O)C(C)C(=O)C(C)CC=C(C)C

Other CAS RN

13851-08-6

Origin of Product

United States

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